3-[(3E)-3-(3-bromo-4-methoxybenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid
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Overview
Description
3-[(3E)-3-(3-bromo-4-methoxybenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid is a complex organic compound with a unique structure that includes a bromine atom, a methoxy group, and a benzoic acid moiety
Preparation Methods
The synthesis of 3-[(3E)-3-(3-bromo-4-methoxybenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid typically involves multiple steps. One common synthetic route includes the condensation of 3-bromo-4-methoxybenzaldehyde with 2-oxo-5-phenyl-2,3-dihydro-1H-pyrrole-1-carboxylic acid under specific reaction conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified using recrystallization techniques .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-[(3E)-3-(3-bromo-4-methoxybenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 3-[(3E)-3-(3-bromo-4-methoxybenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 3-[(3E)-3-(3-bromo-4-methoxybenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid include:
3-Bromo-4-methoxybenzoic acid: This compound shares the bromine and methoxy groups but lacks the pyrrole and phenyl moieties.
Benzoic acid derivatives: Various benzoic acid derivatives with different substituents can be compared based on their chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C25H18BrNO4 |
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Molecular Weight |
476.3 g/mol |
IUPAC Name |
3-[(3E)-3-[(3-bromo-4-methoxyphenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]benzoic acid |
InChI |
InChI=1S/C25H18BrNO4/c1-31-23-11-10-16(13-21(23)26)12-19-15-22(17-6-3-2-4-7-17)27(24(19)28)20-9-5-8-18(14-20)25(29)30/h2-15H,1H3,(H,29,30)/b19-12+ |
InChI Key |
LJFHZSVFOKSIOP-XDHOZWIPSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C=C(N(C2=O)C3=CC=CC(=C3)C(=O)O)C4=CC=CC=C4)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C=C(N(C2=O)C3=CC=CC(=C3)C(=O)O)C4=CC=CC=C4)Br |
Origin of Product |
United States |
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